Tetradecyl butyrate

Vue d'ensemble

Description

Tetradecyl butyrate, also known as Butyric acid, tetradecyl ester, is a chemical compound with the formula C18H36O2 . It contains a total of 55 bonds, including 19 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, and 1 ester .

Synthesis Analysis

The synthesis of this compound is not readily suitable with Li[BOB]·nH2O salts. Instead, Na[BOB] was found to be a more suitable reagent for the synthesis of this compound . The synthesis involves metathesis reactions performed using aqueous-free media .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 Carbon atoms, 36 Hydrogen atoms, and 2 Oxygen atoms . It contains a total of 55 bonds, including 19 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, and 1 ester .

Chemical Reactions Analysis

Esters like this compound typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . The products of such reactions are a carboxylic acid and an alcohol .

Applications De Recherche Scientifique

Sodium butyrate has antidepressant-like effects due to its role as a histone deacetylase inhibitor (HDACi). It influences DNA methylation and is associated with the upregulation of TET1 and increased hydroxymethylation levels in the Bdnf gene, which is crucial for neurogenesis and synaptic plasticity (Wei et al., 2015).

It induces endoplasmic reticulum stress and autophagy in colorectal cells, playing a role in apoptosis and potentially offering therapeutic insights for colorectal cancer (Zhang et al., 2016).

Sodium butyrate can induce apoptosis in human leukemic lymphoblasts, suggesting its potential in cancer therapy (Bernhard et al., 1999).

It enhances Fas receptor-mediated apoptosis in leukemic lymphoblasts, indicating a therapeutic potential in leukemia (Bernhard et al., 2001).

Sodium butyrate treatment affects DNA methylation in cultured cells, leading to hypermethylation of DNA cytosines. This suggests its role in epigenetic regulation (Parker et al., 1986).

It inhibits the NF‐kappa B signaling pathway and histone deacetylation, attenuating experimental colitis in an IL‐10 independent manner. This points to its potential in inflammatory bowel disease management (Lee et al., 2017).

Sodium butyrate and its derivatives are important in maintaining gut health and have applications in animal production, indicating its broader implications in nutrition and health (Bedford & Gong, 2017).

It serves as a metabolic probe in studies of short chain fatty acid metabolism in the heart, showing potential in cardiovascular research (Ball et al., 2013).

Butyrate suppresses the proliferation of colorectal cancer cells by targeting Pyruvate Kinase M2 and reprogramming metabolism (Li et al., 2018).

Sodium butyrate has been shown to modulate oxidative stress in the colonic mucosa of healthy humans, indicating its potential role in preventing oxidative stress-related diseases (Hamer et al., 2009).

Orientations Futures

Research on butyrate and its derivatives, including Tetradecyl butyrate, is ongoing. Future directions may include exploring the potential therapeutic role of butyrate in various diseases, understanding the mechanisms and pathways involved in the cardio-protective effects of butyrate, and developing new synthesis methods for butyrate and its derivatives .

Propriétés

IUPAC Name |

tetradecyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20-18(19)16-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRBCTVJSVTCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

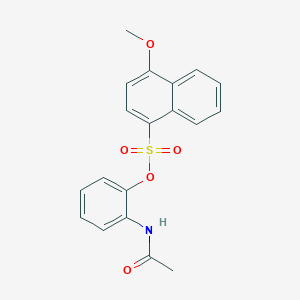

![4-[(Phenylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B411147.png)

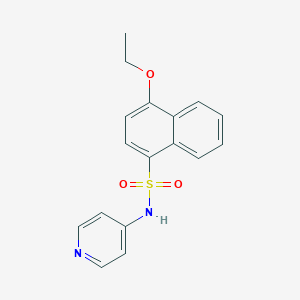

![Methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether](/img/structure/B411155.png)

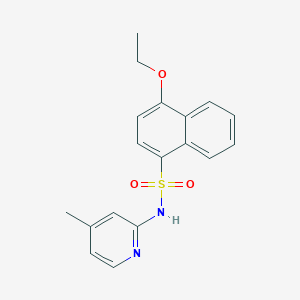

![N-[1-(2-adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B411162.png)

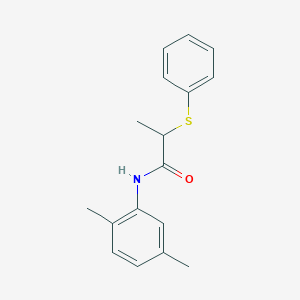

![1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine](/img/structure/B411164.png)